molecular formula C6H6ClN3O2 B2973680 2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2257-54-7

2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2973680
CAS No.: 2257-54-7
M. Wt: 187.58
InChI Key: ZBYDKTYKSJIFOL-UHFFFAOYSA-N
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Description

2-(3-Chloro-6-oxopyridazin-1(6H)-yl)acetamide (CAS Number: 2257-54-7 ) is a high-purity chemical compound with a molecular formula of C 6 H 6 ClN 3 O 2 and a molecular weight of 187.58 g/mol . This pyridazinone derivative features an acetamide moiety, making it a valuable scaffold in medicinal chemistry and drug discovery research . The core structure of this compound is based on the 6-oxopyridazin-1(6H)-yl scaffold, which is recognized as a privileged structure in the design of biologically active molecules . The presence of multiple functional groups, including the chloro substituent and the acetamide side chain, provides reactive sites for further chemical modification and diversification. As such, this compound serves as a versatile building block for the synthesis of more complex structures for research applications . Compounds within this class are frequently investigated for their potential to interact with various enzymatic targets and cellular pathways . Researchers utilize this family of molecules as key intermediates in the development of potential therapeutic agents . Handling and Safety: Please refer to the associated Safety Data Sheet for detailed handling and hazard information. Notice for Researchers: This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the purchaser to ensure safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

2-(3-chloro-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-4-1-2-6(12)10(9-4)3-5(8)11/h1-2H,3H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYDKTYKSJIFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1Cl)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetamide typically involves the reaction of 3-chloropyridazine-6-one with acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chloro group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-chloro-6-oxo-pyridazine derivatives, while reduction can produce 3-chloro-6-hydroxy-pyridazine derivatives. Substitution reactions can result in various functionalized pyridazine compounds.

Scientific Research Applications

2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Pyridazinone Substitutions Acetamide Side Chain Modifications Molecular Weight (g/mol) Key Biological Activity
2-(3-Chloro-6-oxopyridazin-1(6H)-yl)acetamide (Target) 3-Cl Unmodified acetamide ~215.6* Not explicitly reported
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide 4,5-Cl₂ 4-Methylpiperazinyl-sulfonamide-phenyl 459.02† PRMT5 inhibition (IC₅₀ = 0.12 µM)
2-(5-Chloro-4-fluoro-6-oxopyridazin-1(6H)-yl)-N-[4-methyl-3-(2-(2-pyridyl)ethylsulfamoyl)phenyl]acetamide 5-Cl, 4-F Pyridylethylsulfamoyl-phenyl 482.04† PRMT5 inhibition
2-(4-Fluoro-5-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide 4-F, 5-CH₃ Pyridylethylsulfamoyl-phenyl 459.07† PRMT5 inhibition
N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide (AMC3) 3-CN, 5-(3-MeO-phenyl), 6-CH₃ 4-Bromophenyl ~436.9‡ FPR modulation (anti-inflammatory)

*Calculated based on formula C₆H₆ClN₃O₂.
†Exact mass from HRMS data .
‡From PubChem data .

Key Observations:

Substituent Position and Halogenation :

  • The target compound’s 3-Cl substitution contrasts with 4,5-dichloro or 5-Cl-4-fluoro substitutions in PRMT5 inhibitors . Halogenation at positions 4/5 enhances steric and electronic interactions with PRMT5’s substrate-binding pocket .
  • Fluorine incorporation (e.g., 4-F in ) improves metabolic stability and bioavailability .

Acetamide Side Chain Diversity: Bulky sulfonamide groups (e.g., 4-methylpiperazinyl in ) enhance binding affinity to PRMT5 by engaging hydrophobic regions of the target .

Biological Activity: PRMT5 inhibitors with 4,5-dichloro substitutions show sub-micromolar IC₅₀ values, making them superior to mono-chloro analogs . AMC3 () demonstrates anti-inflammatory effects via formyl peptide receptor modulation, highlighting the scaffold’s versatility across therapeutic areas.

Key Observations:

  • Acid Chloride Coupling : A common strategy for acetamide derivatives (e.g., ), enabling efficient amide bond formation under mild conditions.
  • Ester Hydrolysis : Used to generate carboxylic acid intermediates, as seen in , with lyophilization ensuring high purity.
  • Challenges : Steric hindrance from bulky substituents (e.g., azepane-sulfonamide in ) may require optimized reaction times and temperatures.

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Fluorine substitution () reduces oxidative metabolism, extending half-life in vivo .
  • Target Selectivity : Sulfonamide-containing derivatives () show improved selectivity for PRMT5 over other methyltransferases due to unique interactions with the substrate adaptor interface .

Biological Activity

2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities, including antimicrobial and anticancer properties.

Synthesis and Chemical Structure

The synthesis of 2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetamide involves the reaction of appropriate pyridazine derivatives with acetamide. The compound's structure features a pyridazine core with a chloro substituent, which enhances its chemical reactivity and biological activity.

The biological activity of 2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetamide is attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes or receptors, influencing several biological pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways .

Antimicrobial Activity

Preliminary studies suggest that 2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetamide exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.

Anticancer Properties

Research indicates that this compound may also possess anticancer properties. Its mechanism likely involves the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest. In particular, studies have noted its efficacy against specific cancer cell lines, suggesting a promising avenue for further investigation in cancer therapeutics .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity, particularly through its inhibition of COX enzymes. In various animal models, it has demonstrated the ability to reduce inflammation markers significantly, indicating its potential use in treating inflammatory conditions .

Case Studies and Research Findings

StudyFindings
Baytaş et al., 2022Evaluated various pyridazinone hybrids for analgesic and anti-inflammatory activities; identified structure-activity relationships that enhance efficacy.
PMC8767366Investigated the COX inhibition mechanism; found significant selectivity towards COX-2 over COX-1 in vitro assays.
Biorxiv StudyIdentified structural modifications that improve potency while maintaining low toxicity; showed promising results in FP assays for enzyme inhibition.

Q & A

Q. What are the common synthetic routes for 2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetamide and its derivatives?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, pyridazinone derivatives can be prepared by reacting 3-chloro-6-hydrazinylpyridazine with chloroacetamide precursors in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents like acetone . Purification methods include preparative TLC or column chromatography using solvent systems such as petroleum ether/ethyl acetate (1:1 v/v) . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical for yield improvement .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight validation .
  • X-ray diffraction (XRD) for definitive structural elucidation, particularly to resolve tautomeric forms in the pyridazinone core .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

In vitro assays are standard. For example:

  • Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Antioxidant potential : DPPH radical scavenging assays .
  • Cytotoxicity : MTT assays on cancer cell lines, with IC₅₀ calculations . Controls should include reference drugs (e.g., ampicillin for antimicrobial tests) .

Advanced Research Questions

Q. What advanced structural analysis methods resolve ambiguities in tautomerism or regiochemistry?

  • Single-crystal XRD : Provides precise bond lengths/angles, confirming the dominance of the 6-oxo tautomer over 2-oxo forms .
  • DFT calculations : Compare experimental XRD data with computed structures to validate electronic effects (e.g., planarity of the pyridazinone ring) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influencing crystallographic packing .

Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., Cl at position 3) enhances electrophilicity, potentially improving enzyme inhibition .
  • Heterocyclic extensions : Adding pyrazole or thiazole moieties to the acetamide side chain can modulate solubility and target affinity .
  • Bioisosteric replacement : Replacing the chloro group with fluorinated analogs may improve metabolic stability .

Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

  • Dry conditions : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) .
  • Lyophilization : Freeze-drying intermediates to remove residual moisture .
  • Karl Fischer titration : Monitor water content in critical steps .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?

  • Validation : Cross-check with multiple computational methods (e.g., GIAO vs. DFT-NMR) .
  • Solvent effects : Simulate shifts using polarizable continuum models (PCM) to account for solvent interactions .
  • Dynamic effects : Consider conformational averaging via molecular dynamics (MD) simulations .

Methodological Notes

  • Data contradiction analysis : Replicate experiments under controlled conditions (e.g., humidity, temperature) and validate using orthogonal techniques (e.g., XRD vs. NOESY for stereochemistry) .
  • Reaction optimization : Design of Experiments (DoE) approaches (e.g., Taguchi methods) can systematically evaluate variables like catalyst loading or solvent ratios .

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